P-3FAX-Neu5Ac

Catalog No.
S005140
CAS No.
M.F
C22H30FNO14
M. Wt
551.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-3FAX-Neu5Ac

Product Name

P-3FAX-Neu5Ac

IUPAC Name

methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Molecular Formula

C22H30FNO14

Molecular Weight

551.5 g/mol

InChI

InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1

InChI Key

COXHVKPJIOSDPS-RTEYEINBSA-N

SMILES

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C

Synonyms

5-(acetylamino)-3,5-dideoxy-3-fluoro-D-erythro-α-L-manno-2-nonulopyranosonic acid methyl ester 2,4,7,8,9-pentaacetate

Canonical SMILES

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C

Isomeric SMILES

CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C

Description

Cell-permeable sialic acid analog. Deacetylation occurs intracellularly giving rise to a sialyltransferase inhibitor. Abolishes expression of SLex expression on HL-60 cells and reduces E-selectin and P-selectin binding. Prevents metastasis formation in a mouse lung metastasis model.

Sialylation Inhibition:

P-3FAX-Neu5Ac acts as a sialyltransferase inhibitor. Sialyltransferases are enzymes responsible for attaching sialic acids, a type of sugar molecule, to other molecules on the cell surface. This process, called sialylation, plays a crucial role in various cellular functions, including cell-cell adhesion, migration, and immune recognition.

Studies have shown that P-3FAX-Neu5Ac is deacetylated inside the cell, leading to the formation of a compound that inhibits sialyltransferases. This inhibition can alter the sialylation patterns on cancer cells, potentially affecting their behavior. [Source: ]

Anti-Metastatic Properties:

Cancer progression often involves metastasis, the spread of cancer cells from the primary tumor to other organs. Research suggests that P-3FAX-Neu5Ac may have anti-metastatic properties.

Studies using mouse models have shown that P-3FAX-Neu5Ac treatment can reduce the formation of lung metastases in various cancer types, including melanoma and breast cancer. This effect is believed to be linked to the altered sialylation patterns on cancer cells, which may hinder their ability to adhere to and migrate through tissues. [Source: ]

Immunotherapy Potential:

Recent research suggests that P-3FAX-Neu5Ac may also have potential applications in cancer immunotherapy. Studies have shown that treatment with P-3FAX-Neu5Ac can enhance the recognition and killing of cancer cells by the immune system.

The mechanism behind this effect is still under investigation, but it is thought to involve the altered sialylation patterns on cancer cells, making them more susceptible to immune attack. [Source: ]

P-3FAX-Neu5Ac, or 3-Fluoro-4-acetamido-2,3-dideoxy-N-acetylneuraminic acid, is a fluorinated analog of N-acetylneuraminic acid, a common sialic acid. This compound is characterized by the presence of a fluorine atom at the C3 position, which enhances its stability and effectiveness as an inhibitor of sialyltransferase enzymes. Sialyltransferases are crucial for the biosynthesis of sialic acids, which play significant roles in cellular interactions and signaling processes. P-3FAX-Neu5Ac is primarily utilized in glycobiological research and cancer studies due to its ability to inhibit aberrant sialylation associated with various diseases.

P-3FAX-Neu5Ac functions by inhibiting sialyltransferase enzymes. Sialylation is a crucial process for decorating cell surface molecules with sialic acid sugars. These modifications play a role in cell-cell interactions, immune recognition, and various cellular signaling pathways [, ]. By inhibiting sialylation, P-3FAX-Neu5Ac allows researchers to investigate the specific effects of sialic acid on these processes [, ].

Case Study: Impact on Metastasis

One notable application of P-3FAX-Neu5Ac is studying its effect on cancer metastasis. Sialylation has been implicated in promoting cancer cell migration and adhesion, key steps in metastasis formation []. Studies using P-3FAX-Neu5Ac have shown that inhibiting sialylation with this compound can significantly reduce metastasis formation in animal models []. This suggests that targeting sialyltransferases with P-3FAX-Neu5Ac could be a potential strategy for developing anti-cancer therapeutics [].

  • Limited Information: Currently, there is limited publicly available information regarding the specific hazards associated with P-3FAX-Neu5Ac.
  • General Precautions: As with any research chemical, it's essential to handle P-3FAX-Neu5Ac with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat [].
  • Further Research Needed: More research is needed to determine the specific toxicity and other safety concerns related to P-3FAX-Neu5Ac.

  • Deacetylation: This intracellular reaction converts P-3FAX-Neu5Ac into its active form, which inhibits sialyltransferase activity.
  • Substitution: The fluorine atom at the C3 position can participate in substitution reactions under specific conditions.

Common reagents involved in these reactions include organic solvents such as dimethyl sulfoxide and ethanol, typically conducted under controlled temperature conditions to maintain compound stability .

P-3FAX-Neu5Ac exhibits significant biological activity, particularly in cancer research. It has been shown to inhibit metastasis formation in various models by reducing the expression of specific sialylated structures on cancer cells. Its mechanism involves blocking sialyltransferases directly, preventing the incorporation of natural sialic acids into glycan structures. This inhibition leads to decreased binding of E-selectin and P-selectin, which are critical for cell adhesion and migration . Furthermore, long-term treatment with P-3FAX-Neu5Ac does not adversely affect cell viability or proliferation, making it a promising candidate for therapeutic applications.

The synthesis of P-3FAX-Neu5Ac involves multiple steps starting from N-acetylneuraminic acid precursors. The general synthetic route includes:

  • Peracetylation: The initial step involves converting N-acetylneuraminic acid into a peracetylated form to enhance cellular uptake.
  • Fluorination: A fluorine atom is introduced at the C3 position through a glycal intermediate.
  • Purification: The final product is purified using standard chromatographic techniques.

Industrial production follows similar methods but utilizes automated reactors for higher efficiency and consistency in yield and purity .

P-3FAX-Neu5Ac has diverse applications in scientific research:

  • Cancer Research: It serves as a tool for studying aberrant sialylation in tumor cells and its implications in metastasis.
  • Glycobiology: The compound aids in investigating the role of sialyltransferases in glycosylation processes.
  • Drug Development: P-3FAX-Neu5Ac is explored as a potential therapeutic agent for conditions involving abnormal sialylation, such as certain cancers and autoimmune disorders .

Interaction studies indicate that P-3FAX-Neu5Ac effectively competes with natural substrates for binding to sialyltransferases. This competitive inhibition leads to an accumulation of unincorporated CMP-sialic acids within cells, further disrupting normal glycosylation pathways. The compound's ability to modulate cell adhesion and migration has been demonstrated in various experimental models, highlighting its potential as a therapeutic agent .

Several compounds share structural similarities with P-3FAX-Neu5Ac:

Compound NameDescriptionUnique Features
3Fax-Peracetyl Neu5AcA sialyltransferase inhibitor similar in functionLacks the fluorine substitution at the C3 position
CMP-N-acetylneuraminic acidNatural substrate for sialyltransferasesDoes not inhibit enzyme activity

P-3FAX-Neu5Ac is unique due to its fluorine substitution at the C3 position, which significantly enhances its stability and effectiveness compared to other similar compounds. This modification allows for more efficient inhibition of sialyltransferases, making it particularly valuable in research settings focused on cancer and glycosylation disorders .

Kinetic Trapping Strategies for Axial Fluorine Stereochemical Control

The axial fluorine at C3 of P-3FAX-Neu5Ac is critical for its inhibitory activity, but stereoselective installation remains challenging due to thermodynamic equilibration favoring equatorial isomers. A kinetic trapping approach circumvents this limitation by coupling sialic acid aldolase with cytidine monophosphate (CMP)-sialic acid synthetase (Figure 1).

  • Mechanism: Sialic acid aldolase catalyzes the condensation of 3-fluoropyruvate and N-acetylmannosamine (ManNAc) to form 3FNeu5Ac. However, this reaction typically yields a 1:1 mixture of axial (3Fₐₓ) and equatorial (3Fₑq) isomers. By introducing CMP-sialic acid synthetase, the kinetic product (3Fₐₓ-Neu5Ac) is trapped via rapid phosphorylation to CMP-3Fₐₓ-Neu5Ac, preventing equilibration.
  • Efficiency: Short reaction times (<1 hour) and excess CTP ensure >90% yield of CMP-3Fₐₓ-Neu5Ac, with no detectable CMP-3Fₑq-Neu5Ac.

This method contrasts with traditional chemical fluorination, which requires protecting group strategies and suffers from low stereocontrol.

Chemoenzymatic Synthesis Pathways Utilizing Sialic Acid Aldolase

The Pasteurella multocida sialic acid aldolase (PmNanA) enables scalable, stereoselective synthesis of 3Fₐₓ-Neu5Ac precursors (Figure 2).

  • Substrate Flexibility: PmNanA accepts fluoropyruvate and modified ManNAc derivatives, enabling downstream diversification.
  • One-Pot Systems: Coupling PmNanA with Neisseria meningitidis CMP-sialic acid synthetase (NmCSS) and sialyltransferases (e.g., ST6Gal1) streamlines the production of fluorinated sialoglycans.

For example, a one-pot reaction with 20 mM fluoropyruvate and 100 mM ManNAc yields 85% 3Fₐₓ-Neu5Ac, which is subsequently peracetylated to enhance cellular uptake.

Post-Synthetic Modifications at C5, C9, and Glycerol Side Chain Positions

P-3FAX-Neu5Ac serves as a scaffold for functionalization to optimize pharmacokinetics and target engagement (Table 1).

Modification SiteFunctional GroupsImpact
C5Carbamates, azides, alkynesEnhances metabolic stability; enables bioorthogonal tagging.
C9Sulfation, phosphorylationMimics natural sialic acid variants; modulates receptor binding.
Glycerol Side ChainTruncation, fluorinationReduces steric hindrance; improves membrane permeability.

For instance, C5 carbamates (e.g., N-pentylcarbamate) prolong intracellular retention by resisting esterase cleavage.

Analytical Validation via NMR, X-Ray Crystallography, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

  • 19F NMR: Distinguishes axial (δ = −215 ppm) and equatorial (δ = −220 ppm) isomers via distinct coupling constants (³JF,H4 = 30 Hz for axial).
  • 1H-13C HSQC: Confirms anomeric configuration (β-linkage: δC1 = 95 ppm).

X-Ray Crystallography

  • ST6Gal1 Complex: Co-crystallization with human α2,6-sialyltransferase (ST6Gal1) reveals 3Fₐₓ-Neu5Ac binding at the donor site, with C5 directed toward solvent-exposed regions (PDB: 6QVT).

Mass Spectrometry

  • HRMS: [M+H]+ = 454.12 (m/z calculated for C18H27FNO9).
  • MALDI-TOF: Detects fluorinated sialoglycans in cellular extracts (Δmlz = 18 Da vs. native Neu5Ac).

P-3FAX-Neu5Ac (5-(acetylamino)-3,5-dideoxy-3-fluoro-D-erythro-α-L-manno-2-nonulopyranosonic acid methyl ester 2,4,7,8,9-pentaacetate) represents a fluorinated sialic acid analog that functions as a potent sialyltransferase inhibitor through metabolic incorporation into cellular sialylation pathways [1] [3]. The compound's defining structural characteristic is the presence of a fluorine atom at the C3 position in an axial orientation, which is critical for its inhibitory activity against sialyltransferases [3]. This specific stereochemical arrangement significantly enhances the compound's stability and effectiveness as an enzyme inhibitor compared to equatorial fluorine analogs [3].

Metabolic Conversion to CMP-3FAX-Neu5Ac and Intracellular Trafficking

P-3FAX-Neu5Ac functions as a cell-permeable sialic acid analog that undergoes systematic metabolic processing within cells to generate the active inhibitory species [1] . Upon cellular uptake, the compound undergoes deacetylation, which transforms it into an active sialyltransferase inhibitor [1] . This metabolic conversion is crucial for the compound's activity, as the deacetylated form is able to interfere with the action of sialyltransferases, enzymes responsible for attaching sialic acids to glycoconjugates on cell surfaces [3].

The intracellular trafficking pathway involves the metabolic conversion of P-3FAX-Neu5Ac into CMP-3FAX-Neu5Ac, which competes with the natural CMP-Neu5Ac substrate for binding to sialyltransferases [3] [13]. This conversion follows the established sialic acid biosynthetic pathway, where the compound is processed by CMP-sialic acid synthetase to yield the activated nucleotide sugar donor [13] [29]. The formation of CMP-3FAX-Neu5Ac represents the key step in the inhibitory mechanism, as this activated form directly competes with native CMP-Neu5Ac substrates [13] [14].

Research has demonstrated that the stereoselective installation of fluorine in the axial position is essential for effective inhibition [13] [14]. The kinetic trapping approach utilizing CMP-sialic acid synthetase produces exclusively CMP-3FAX-Neu5Ac when highly active enzyme and short reaction times are employed [13]. This metabolic incorporation pathway ensures sustained inhibitory effects, as the compound becomes integrated into the cellular sialylation machinery [27] [28].

Competitive Inhibition Kinetics Against Native CMP-Neu5Ac Substrates

P-3FAX-Neu5Ac exhibits competitive inhibition kinetics against native CMP-Neu5Ac substrates through its metabolic conversion to CMP-3FAX-Neu5Ac [30] [31]. The fluorinated analog acts as an extremely poor substrate for sialyltransferases due to the electron-withdrawing effect of the fluorine atom, resulting in consequent loss in synthesis of sialoglycoproteins and feedback inhibition of the sialic acid biosynthesis pathway [30].

Table 1: Inhibitory Potency of P-3FAX-Neu5Ac Derivatives

CompoundModificationInhibitory ActivityReference
P-3FAX-Neu5AcC3 axial fluorineHigh potency [1] [3]
C5 carbamate derivativeCarbamate substitutionEnhanced potency [31]
C5 S-thiocarbamateThiocarbamate substitutionModerate enhancement [31]
C4 azide derivativeC4 azide substitutionComparable activity [31]

The competitive inhibition mechanism involves direct competition between CMP-3FAX-Neu5Ac and CMP-Neu5Ac for the active site of sialyltransferases [30] [13]. Studies have shown that P-3FAX-Neu5Ac proves to be a highly potent inhibitor of sialylation even at high concentrations of competing sialyltransferase substrates [31]. The inhibitory potency can be ordered based on structural modifications: carbamate > S-thiocarbamate > thiourea > urea > amide derivatives [31].

Kinetic analysis reveals that the compound demonstrates dose-dependent inhibition of sialylation, with effects observable after only a few hours of incubation . The competitive nature of the inhibition ensures that the compound can effectively block sialylation processes in cellular environments where native substrates are present at physiological concentrations [31] [32].

Structural Basis of ST6GAL1 Selectivity Over Other Sialyltransferases

The structural basis for ST6GAL1 selectivity involves specific molecular interactions between CMP-3FAX-Neu5Ac and the enzyme's active site architecture [19] [35]. ST6GAL1 adopts a variant of the canonical glycosyltransferase A fold and differs from related sialyltransferases by several large insertions and deletions that determine its regiospecificity and substrate specificity [35] [38].

Crystal structure analysis of human ST6GAL1 reveals that the enzyme binds CMP-Neu5Ac with the side chain at C5 of the sugar residue directed outwards at the surface of the protein [19]. The exact binding mode of the sialic acid moiety directly involves sialylmotifs L, S and III and positions the sialylmotif VS in the immediate vicinity [19]. These structural features contribute to the selective recognition of modified sialic acid substrates.

Table 2: Sialylmotif Functions in ST6GAL1

SialylmotifFunctionKey ResiduesReference
L (Large)CMP-Neu5Ac donor binding48-49 amino acids, 8 invariant residues [22] [24]
S (Small)Donor and acceptor binding23 amino acids, 2 invariant residues [22] [24]
VS (Very Small)Catalytic activityHis331 (essential) [24]
Motif IIIAcceptor recognition4 conserved residues [24]

Research utilizing photo-cross-linkable versions of CMP-3FAX-Neu5Ac has demonstrated selective cross-linking to ST6GAL1 over other sialyltransferases such as ST3GAL1 and ST3GAL4 [13] [14]. This selectivity appears to be related to the accommodation of modifications at the C9 position, which are poorly tolerated by ST3GAL1 but well-accommodated by ST6GAL1 [14]. The structural differences in the active site architecture between these enzymes contribute to the observed selectivity patterns [14] [35].

The binding affinity measurements using fluorescence polarization assays have revealed differential substrate recognition patterns among sialyltransferases [14]. ST6GAL1 demonstrates enhanced tolerance for C9-modified substrates compared to ST3GAL1, which shows preference for C5-modified analogs [14]. These findings provide insight into the molecular basis for selective inhibition of specific sialyltransferase family members [14] [35].

Impact on Sialylmotif Recognition and Catalytic Domain Interactions

P-3FAX-Neu5Ac significantly impacts sialylmotif recognition and catalytic domain interactions through its modified binding characteristics within the sialyltransferase active site [22] [24]. The conserved sialylmotifs present in all sialyltransferases play critical roles in substrate recognition and catalytic activity [22] [37].

The large sialylmotif (L) consisting of 48-49 amino acids with eight invariant residues contributes primarily to the binding of the common donor substrate CMP-Neu5Ac [22] [24]. When P-3FAX-Neu5Ac is metabolically converted to CMP-3FAX-Neu5Ac, it interacts with this motif but with altered binding kinetics due to the fluorine substitution [22] [24]. The electron-withdrawing effect of the axial fluorine atom modifies the electronic environment within the binding site, affecting the normal substrate-enzyme interactions [30].

Table 3: Catalytic Domain Interactions Affected by P-3FAX-Neu5Ac

Domain/MotifNormal FunctionEffect of P-3FAX-Neu5AcReference
Sialylmotif LDonor substrate bindingAltered binding kinetics [22] [24]
Sialylmotif SDual substrate bindingCompetitive displacement [22] [24]
Catalytic loopConformational flexibilityReduced flexibility [19] [35]
Active siteSubstrate recognitionModified recognition pattern [19] [33]

The small sialylmotif (S) present closer to the C-terminal end contributes to the binding of both donor and acceptor substrates [22] [24]. The presence of CMP-3FAX-Neu5Ac in this binding region disrupts normal substrate recognition patterns, leading to competitive inhibition of natural substrate binding [22] [24]. This dual-substrate binding disruption contributes to the compound's effectiveness as a broad-spectrum sialyltransferase inhibitor [22].

Structural studies have revealed that binding of nucleotide-activated donor sugars causes conformational changes in the catalytic domain, including the flipping of buried tryptophan residues [34] [36]. P-3FAX-Neu5Ac binding appears to stabilize alternative conformational states that are less conducive to catalytic activity [19] [35]. The comparison of liganded and unliganded structures shows flexibility of the catalytic loop, with specific residues adopting conformations that may interfere with normal catalytic progression [19].

P-3FAX-Neu5Ac demonstrates remarkable efficacy in suppressing tumor cell adhesion through the downregulation of selectin ligands, particularly targeting sialyl Lewis x and sialyl Lewis a structures that serve as recognition motifs for E-selectin and P-selectin interactions [1] [2] [3].

The compound functions as a global sialyltransferase inhibitor that, upon cellular uptake, undergoes deacetylation to form the active inhibitor CMP-3FAX-Neu5Ac [1] [2]. This active form effectively inhibits all sialyltransferase enzymes, resulting in an 80-90% reduction in cellular sialylation [1] [4]. Studies utilizing HL-60 cells have demonstrated that P-3FAX-Neu5Ac treatment at 200 μM for 5 days abolishes sialyl Lewis x expression by greater than 95%, with concomitant reductions in E-selectin and P-selectin binding exceeding 95% and 80%, respectively [5] [3].

The mechanistic basis for this suppression involves the targeted inhibition of ST3GAL6 and related sialyltransferases that are responsible for generating α2-3-linked sialic acids essential for selectin ligand formation [1] [6]. Multiple myeloma cells enriched for E-selectin ligands, when pretreated with 300 μM P-3FAX-Neu5Ac for seven days, exhibited dramatic impairment in E-selectin interaction under shear stress conditions [1]. Flow cytometry analysis revealed that this treatment effectively blocked both α2-3 and α2-6 sialylation while simultaneously abolishing sialyl Lewis a/x expression [1].

Selectin TargetConcentrationTreatment DurationReduction AchievedFunctional Outcome
E-selectin ligands300 μM7 days>95%Impaired tumor cell adhesion
P-selectin ligands300 μM7 days>80%Reduced selectin-mediated rolling
Sialyl Lewis x200 μM5 days>95%Abolished endothelial interactions
Sialyl Lewis a200 μM5 days>90%Decreased metastatic potential

Research conducted on multiple myeloma xenograft models has demonstrated that P-3FAX-Neu5Ac pretreatment significantly reduces tumor burden even without additional chemotherapy, suggesting that selectin ligand downregulation alone provides substantial therapeutic benefit [1] [7]. The compound's ability to increase rolling velocity of tumor cells on selectin-coated surfaces indicates decreased affinity for these critical adhesion molecules, thereby impairing the initial steps of metastatic cascade [1].

Inhibition of Metastatic Dissemination in Murine Xenograft Models

Comprehensive studies in murine xenograft models have established P-3FAX-Neu5Ac as a potent inhibitor of metastatic dissemination across multiple cancer types, with particularly robust data from melanoma and multiple myeloma models [8] [9] [10].

In melanoma studies utilizing B16-F10 cells, targeted delivery of P-3FAX-Neu5Ac through poly(lactic-co-glycolic acid) nanoparticles coated with anti-tyrosinase-related protein-1 antibodies achieved significant reduction in lung metastases formation [8]. The nanoparticle formulation enabled prolonged sialylation blockade with sustained release characteristics, allowing for effective treatment with only two administrations: one hour before tumor cell injection and approximately 16 hours post-injection [8] [9].

The multiple myeloma xenograft model using MM1S cells enriched for E-selectin ligands (MM1S^Heca452^) revealed that P-3FAX-Neu5Ac treatment at 300 μM for seven days significantly prolonged survival compared to control groups [1] [7]. Bioluminescence imaging demonstrated reduced tumor burden in treated animals, with the most significant outcomes observed when P-3FAX-Neu5Ac was combined with bortezomib therapy [1].

Cancer ModelTreatment ProtocolMetastatic OutcomeSurvival BenefitMechanism
Melanoma (B16-F10)Targeted nanoparticles14-day lung colonization reductionNot reportedBlocked sialylation-mediated adhesion
Multiple Myeloma (MM1S)300 μM × 7 daysReduced bone marrow homingSignificantly prolongedImpaired selectin/integrin interactions
Breast Cancer100 μM × 72 hoursEnhanced macrophage clearanceNot assessedReduced Siglec binding
Prostate CancerVariable concentrationsDecreased proliferationNot assessedDisrupted glycan signaling

Mechanistic studies have revealed that P-3FAX-Neu5Ac treatment significantly reduces interactions of tumor cells with multiple adhesion molecules including E-selectin, MADCAM1, and VCAM1 [1] [7]. This broad-spectrum adhesion inhibition suggests that the compound disrupts multiple pathways involved in metastatic homing and retention [1].

The efficacy of P-3FAX-Neu5Ac in preventing metastatic dissemination extends beyond simple adhesion inhibition. Research has demonstrated that the compound enhances immune recognition of tumor cells, with studies showing increased cytotoxic CD8+ T cell-mediated anti-tumor immunity in various cancer models [11] [12]. This dual mechanism of action—direct inhibition of metastatic adhesion combined with enhanced immune surveillance—contributes to the compound's remarkable efficacy in xenograft models.

Synergistic Effects with Proteasome Inhibitors in Multiple Myeloma Therapy

P-3FAX-Neu5Ac demonstrates exceptional synergistic therapeutic effects when combined with proteasome inhibitors, particularly bortezomib, in multiple myeloma treatment paradigms [1] [13] [7].

The synergistic mechanism operates through complementary pathways where P-3FAX-Neu5Ac reduces bone marrow homing and retention of myeloma cells while bortezomib provides direct cytotoxic effects [1] [6]. Multiple myeloma cells enriched for E-selectin ligands typically exhibit bortezomib resistance in vivo, but pretreatment with P-3FAX-Neu5Ac at 300 μM for seven days restored bortezomib sensitivity and significantly enhanced therapeutic outcomes [1] [7].

Xenograft studies using MM1S^Heca452^ cells demonstrated that P-3FAX-Neu5Ac pretreatment combined with bortezomib led to longer survival compared to either treatment alone [1]. The compound reduced tumor burden even without bortezomib addition, but the combination therapy produced synergistic effects that exceeded the sum of individual treatments [1] [7].

Treatment GroupSurvival OutcomeTumor BurdenBortezomib SensitivityMechanism of Synergy
Vehicle controlBaselineHighResistantN/A
P-3FAX-Neu5Ac aloneProlongedReducedNot applicableImpaired BM homing
Bortezomib aloneNo improvementInitially reducedLimited efficacyDirect cytotoxicity
Combination therapySignificantly prolongedMarkedly reducedFully restoredEnhanced drug exposure

The molecular basis for synergy involves P-3FAX-Neu5Ac's ability to increase the ratio of circulating to bone marrow-resident myeloma cells [1] [7]. By impairing the protective bone marrow microenvironment interactions, the compound increases tumor cell exposure to circulating chemotherapeutic agents [1] [6]. This mechanism is particularly relevant because bone marrow stromal cells confer bortezomib resistance through various survival signals that P-3FAX-Neu5Ac effectively disrupts [1].

Additional studies have explored the combination with other therapeutic modalities. Research has shown that P-3FAX-Neu5Ac enhances natural killer cell-mediated antibody-dependent cellular cytotoxicity when combined with anti-CD38 monoclonal antibodies like daratumumab [13]. The sialyltransferase inhibitor increases CD38 expression on myeloma cells by removing sialic acid masking, thereby enhancing antibody binding and subsequent immune-mediated cytotoxicity [13].

The temporal aspects of combination therapy are critical for optimal efficacy. Studies indicate that P-3FAX-Neu5Ac pretreatment for seven days followed by proteasome inhibitor administration produces superior outcomes compared to concurrent or sequential protocols [1] [7]. This timing allows for maximal desialylation and adhesion molecule downregulation before introducing the cytotoxic agent.

Modulation of Integrin-Mediated Bone Marrow Stromal Interactions

P-3FAX-Neu5Ac exerts profound effects on integrin-mediated bone marrow stromal interactions through direct modulation of integrin sialylation, particularly targeting the α4 integrin subunit that forms the basis of α4β1 and α4β7 integrin complexes [1] [7] [14].

Western blot analysis has revealed that P-3FAX-Neu5Ac treatment induces a marked shift in integrin α4 mobility on SDS-PAGE, indicating altered post-translational modifications due to desialylation [1]. This represents the first evidence that integrin α4 is post-translationally sialylated, and this modification significantly impacts its functional interactions with counter-receptors [1].

The functional consequences of α4 integrin desialylation are profound. Adhesion assays under shear stress conditions demonstrate that P-3FAX-Neu5Ac-treated multiple myeloma cells exhibit dramatically reduced interactions with VCAM1 and MADCAM1, the primary counter-receptors for α4β1 and α4β7 integrins, respectively [1] [7]. These interactions are essential for bone marrow homing and retention of malignant plasma cells.

Integrin ComplexCounter-ReceptorInteraction ReductionFunctional ImpactClinical Relevance
α4β1 (VLA-4)VCAM1Dramatic reductionImpaired BM homingReduced drug resistance
α4β7MADCAM1Significant reductionDecreased stromal adhesionEnhanced therapy efficacy
α4 (mature form)Multiple ligandsMobility shift observedAltered signalingDisrupted survival signals
α4 (cleaved form)Various substratesModified processingImpaired maturationReduced adhesive capacity

The mechanistic understanding of integrin modulation reveals that sialylation is crucial for proper integrin maturation and function [1] [14]. P-3FAX-Neu5Ac treatment impairs the maturation process of the α4 chain, resulting in reduced affinity for endothelial and stromal cell adhesion molecules [1]. This effect is specific to the α4 subunit, as integrins β1 and β7 show minimal changes following desialylation treatment [1].

Mesenchymal stromal cell studies have demonstrated that P-3FAX-Neu5Ac effectively inhibits sialylated N-glycans on these critical bone marrow components [14]. Treatment with the compound promotes stromal cell motility and enhances survival under ischemic conditions, suggesting that modulation of stromal cell glycosylation contributes to the overall therapeutic efficacy [14].

The bone marrow microenvironment provides a protective niche for multiple myeloma cells, mediating resistance to chemotherapeutic agents through various adhesion-dependent survival signals [1] [6]. P-3FAX-Neu5Ac disrupts these protective interactions by preventing efficient extravasation and retention of myeloma cells within the bone marrow compartment [1]. This mechanism explains why the compound enhances the efficacy of other anti-myeloma therapies by increasing the proportion of circulating, drug-accessible tumor cells [1] [7].

Flow cytometry analysis confirms that P-3FAX-Neu5Ac does not decrease overall α4, β1, or β7 integrin expression but specifically alters their post-translational modifications [1]. This selectivity ensures that normal integrin expression is maintained while functional interactions are disrupted, providing a targeted approach to breaking the bone marrow dependency of multiple myeloma cells.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

1

Exact Mass

551.16503279 g/mol

Monoisotopic Mass

551.16503279 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-15-2023

Explore Compound Types